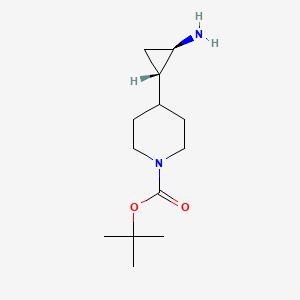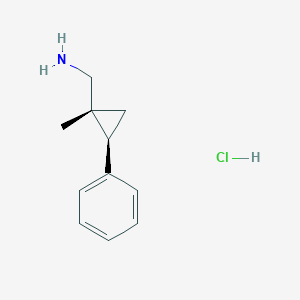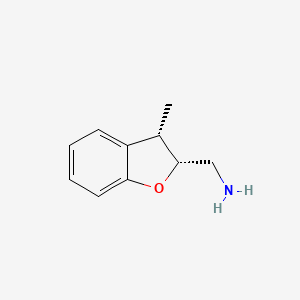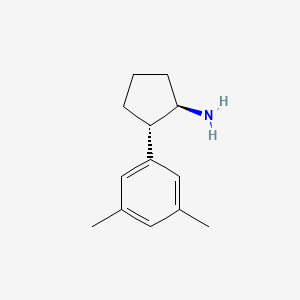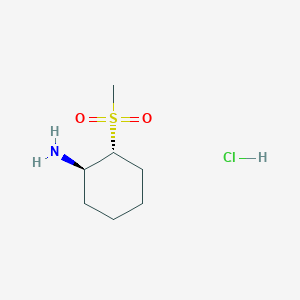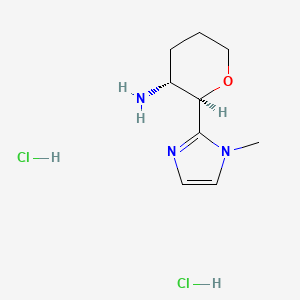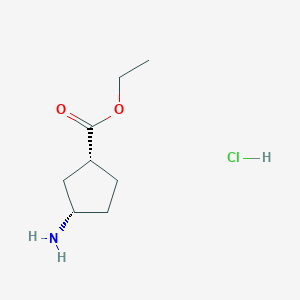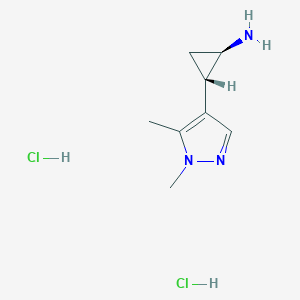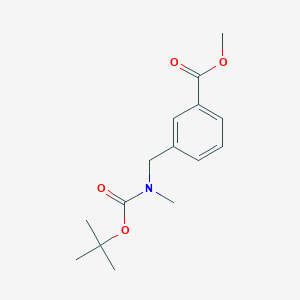
Fmoc-7-methyl-DL-tryptophan
Übersicht
Beschreibung
Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, a common amino acid found in proteins . The term ‘Fmoc’ stands for fluoren-9-ylmethoxycarbonyl, which is a protective group that is commonly used in peptide synthesis .
Synthesis Analysis
Fmoc-7-methyl-DL-tryptophan is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .Molecular Structure Analysis
The molecular formula of Fmoc-7-methyl-DL-tryptophan is C27H24N2O4 . Its InChI code is 1S/C27H24N2O4/c1-16-7-6-12-18-17 (14-28-25 (16)18)13-24 (26 (30)31)29-27 (32)33-15-23-21-10-4-2-8-19 (21)20-9-3-5-11-22 (20)23/h2-12,14,23-24,28H,13,15H2,1H3, (H,29,32) (H,30,31) .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-7-methyl-DL-tryptophan is 440.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Fmoc-7-methyl-DL-tryptophan” is commonly used in peptide synthesis . It serves as a building block for the synthesis of various bioactive peptides . This application is crucial in the field of medicinal chemistry where these peptides can be used to develop new drugs .
Drug Discovery and Development
This compound is also used in drug discovery and development . The unique properties of “Fmoc-7-methyl-DL-tryptophan” can contribute to the development of new therapeutic agents .
Study of Protein-Protein Interactions
“Fmoc-7-methyl-DL-tryptophan” is used in the study of protein-protein interactions . Understanding these interactions is fundamental to many biological processes and can lead to the development of new therapeutic strategies .
Biomedical Research and Development
“N-fmoc-7-methyl-l-tryptophan” is a derivative of tryptophan, which is commonly used in peptide synthesis and biomedical research and development . This can include the study of disease mechanisms, development of diagnostic tools, and more .
Hydrogel Formation
The self-assembly of peptide derivatives, including “Fmoc-7-methyl-DL-tryptophan”, can lead to the formation of hydrogels . These hydrogels can be used to fabricate various biofunctional materials .
Fabrication of Supramolecular Nanostructures
“Fmoc-7-methyl-DL-tryptophan” can self-assemble into supramolecular nanostructures . These nanostructures have potential applications in nanotechnology, including the development of nanoscale devices and systems .
Wirkmechanismus
Target of Action
Fmoc-7-methyl-DL-tryptophan is primarily used in peptide synthesis and serves as a building block for the synthesis of various bioactive peptides . It is also used in drug discovery and development, as well as in the study of protein-protein interactions .
Mode of Action
The compound is part of the Fmoc/tBu approach in Solid Phase Peptide Synthesis (SPPS), where the Fmoc group acts as a temporary protecting group for the amine at the N-terminus .
Biochemical Pathways
The Fmoc group plays a crucial role in peptide synthesis. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .
Result of Action
The primary result of Fmoc-7-methyl-DL-tryptophan’s action is the successful synthesis of peptides. By acting as a protecting group, it allows for the selective addition of amino acids in peptide synthesis, enabling the creation of complex bioactive peptides .
Action Environment
The action of Fmoc-7-methyl-DL-tryptophan, like other Fmoc-protected amino acids, is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and coupling reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWPPTURGLCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B3247038.png)
![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B3247044.png)
